molecular formula C12H8BrI B185808 4-Bromo-4'-iodobiphenyl CAS No. 105946-82-5

4-Bromo-4'-iodobiphenyl

Cat. No. B185808
CAS RN: 105946-82-5
M. Wt: 359 g/mol
InChI Key: GWOAJJWBCSUGHH-UHFFFAOYSA-N
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Description

4-Bromo-4’-iodobiphenyl (CAS: 105946-82-5) is an organic compound with a chemical formula of C12H8BrI and a molecular weight of 359 . It is an intermediate widely used in organic luminescent materials . It can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds .


Synthesis Analysis

The synthesis of 4-Bromo-4’-iodobiphenyl involves the reaction of 4-bromo-biphenyl with iodine, periodic acid dihydrate, acetic acid, and sulfuric acid . The reaction is carried out under an argon atmosphere at 65-90°C for 6.5 hours . The yield of this reaction is approximately 93% .


Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-iodobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .


Chemical Reactions Analysis

4-Bromo-4’-iodobiphenyl is an intermediate that can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds . These compounds are important luminescent materials and hole transport materials .


Physical And Chemical Properties Analysis

4-Bromo-4’-iodobiphenyl is a solid at room temperature . It has a melting point of 175.0 to 179.0 °C . The compound has a density of 1.250±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

4-Bromo-4'-iodobiphenyl and its derivatives serve as crucial intermediates in organic synthesis, particularly in the production of liquid crystal materials and polycyclic aromatic hydrocarbons. For instance, 4-bromo-4'-hydroxybiphenyl is synthesized as a key intermediate for liquid crystal display (LCD) materials, highlighting its significance in the development of electronic display technologies (Ren Guo-du, 2001). Moreover, the compound's utility extends to facilitating the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions, demonstrating its versatility in constructing complex aromatic structures (M. Iwasaki et al., 2015).

Catalysis and Chemical Reactions

4-Bromo-4'-iodobiphenyl derivatives are used in catalytic processes and chemical reactions. For example, they serve as recyclable organic trivalent iodine reagents in oxidative rearrangements and other transformations, showcasing their efficiency and sustainability in chemical synthesis (Atsushi Moroda & H. Togo, 2006). This ability to recycle the reagents represents a significant advancement towards greener chemistry practices.

Photopolymerization and Material Science

The study of 4-bromo-4'-hydroxybiphenyl on silver surfaces through low-temperature scanning tunneling microscopy combined with density functional theory calculations provides insight into the photopolymerization processes. These processes are essential for the development of nanotechnological applications, including the formation of covalently linked polyphenylene polymer chains, which are pivotal for advanced material science (Qian Shen et al., 2015).

Environmental and Ecotoxicological Studies

While the direct studies on 4-Bromo-4'-iodobiphenyl specifically might be limited in the context of environmental science, related brominated compounds have been the subject of environmental and ecotoxicological evaluations. Research on bromophenol derivatives, for instance, explores their potential as anticancer agents, indirectly hinting at the broader environmental impact and biological interactions of brominated aromatic compounds (Chuanlong Guo et al., 2018).

Safety And Hazards

4-Bromo-4’-iodobiphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

1-bromo-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOAJJWBCSUGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447855
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-iodobiphenyl

CAS RN

105946-82-5
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4-neck one liter round bottom flask equipped with mechanical stirrer, thermometer and reflux condenser topped with nitrogen bubbler inlet was charged with 4-bromobiphenyl (23.31 g, 100 mmol) in acetic acid (400 mL), sulfuric acid (10 mL) and water (20 mL). To this stirring mixture was added iodic acid (4.84 g, 27.5 mmol) followed immediately by addition of iodine chips (11.17 g, 44.0 mmol). The reaction flask was immersed in a preheated tri(ethylene glycol) heating bath and heated at 65° C. internal temperature. After 30 min the bath temperature was increased such that the internal temperature raised to 85° C. after 20 min. Heating at this temperature was continued for 4.5 hours at which point HPLC analysis showed the reaction to be complete. After stirring overnight at room temperature the reaction mixture was vacuum filtered through a coarse fritted funnel and the solids were rinsed with water. The resulting white solid (32.1 g, 89% yield) had mp 177-179° C. and was used without further purification in the next step. NMR analysis confirmed the structure of Intermediate Compound 3,4-bromo-4′-iodobiphenyl. Purity (HPLC): >99%.
Quantity
23.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

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